molecular formula C13H20ClIN2O B4064486 N-[2-(diethylamino)ethyl]-2-iodobenzamide hydrochloride CAS No. 855265-16-6

N-[2-(diethylamino)ethyl]-2-iodobenzamide hydrochloride

Cat. No. B4064486
CAS RN: 855265-16-6
M. Wt: 382.67 g/mol
InChI Key: ZXWVJZXMZBYTRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “4-amino-N-[2-(diethylamino)ethyl]benzamide”, involved an ion-associate reaction (green chemistry) at room temperature. The reaction involved sodium tetraphenyl borate, 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water .


Molecular Structure Analysis

The molecular structure of “4-amino-N-[2-(diethylamino)ethyl]benzamide” was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .


Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .

Scientific Research Applications

Molar Refraction and Polarizability

Research has been conducted on the molar refraction and polarizability of similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrating applications in understanding the antiemetic and parasympathomimetic activity of such compounds. Studies involved measuring density and refractive index as a function of drug concentration, allowing the calculation of molar refractivity and polarizability, which have implications for the drug's interaction with biological systems (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).

Diagnostic Imaging

N-[2-(diethylamino)ethyl]-4-iodobenzamide has been identified as an excellent agent for malignant melanoma diagnosis via SPECT (Single Photon Emission Computed Tomography). The synthesis of a technetium-99m analogue was pursued to create a derivative suitable for diagnostic imaging, demonstrating the compound's utility in identifying and understanding the spread of malignant melanoma in clinical settings (Philippe Auzeloux, J. Papon, Thierry Masnada, Michèle Borel, M. Moreau, A. Veyre, R. Pasqualini, J. Madelmont, 1999).

Sigma Receptor Scintigraphy

Sigma receptor scintigraphy using iodobenzamide derivatives has been explored for visualizing primary breast tumors. This approach leverages the preferential binding of benzamides to sigma receptors, which are overexpressed on breast cancer cells. Such research underscores the compound's potential in developing non-invasive techniques for cancer detection and monitoring, providing insights into tumor proliferation and aiding in the assessment of therapeutic interventions (V. Caveliers, H. Everaert, C. John, T. Lahoutte, A. Bossuyt, 2002).

Radioiodination for Melanoma Imaging

The compound has been utilized in the synthesis of new benzamide analogues designed for melanoma targeting, illustrating its role in the development of radiolabeled compounds for improved diagnostic accuracy in melanoma imaging. Optimization studies for radioiodination have led to compounds with high melanoma uptake, facilitating the early detection and monitoring of this aggressive cancer type (S. Kandil, H. Aglan, A. F. El-kafrawy, U. Seddik, 2016).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O.ClH/c1-3-16(4-2)10-9-15-13(17)11-7-5-6-8-12(11)14;/h5-8H,3-4,9-10H2,1-2H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWVJZXMZBYTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

855265-16-6
Record name Benzamide, N-[2-(diethylamino)ethyl]-2-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855265-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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